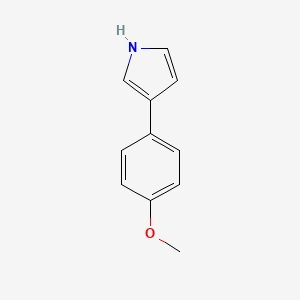

3-(4-Methoxyphenyl)-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63761-14-8 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-1H-pyrrole |

InChI |

InChI=1S/C11H11NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-8,12H,1H3 |

InChI Key |

BAINQHRFYOYGMV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC=C2 |

Origin of Product |

United States |

Contextualization of Pyrrole Derivatives in Heterocyclic Chemistry

Pyrrole (B145914), a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational structure in a vast array of biologically and materially significant molecules. numberanalytics.comnumberanalytics.comnih.gov Its derivatives are integral components of natural products like heme, chlorophyll, and vitamin B12, underscoring their fundamental role in biological processes. scitechnol.comresearchgate.netwikipedia.org The pyrrole nucleus is also a common pharmacophore in numerous pharmaceutical agents, contributing to a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govbohrium.comontosight.ai

The significance of pyrrole in heterocyclic chemistry stems from its unique electronic properties and reactivity. numberanalytics.com The nitrogen atom's lone pair of electrons participates in the aromatic π-system, rendering the ring electron-rich and highly susceptible to electrophilic substitution, primarily at the C2 position. numberanalytics.comslideshare.net This inherent reactivity, coupled with the ability to functionalize both the nitrogen and carbon atoms, makes pyrrole a versatile building block in organic synthesis. numberanalytics.com

Strategic Importance of Substituted Pyrroles in Synthetic Methodologies

Substituted pyrroles are not merely synthetic targets but also crucial intermediates that enable the development of novel synthetic methodologies. mdpi.com The strategic introduction of substituents onto the pyrrole (B145914) ring can modulate its electronic and steric properties, thereby influencing its reactivity and allowing for the construction of complex molecular frameworks. acs.org For instance, the presence of an aryl group, as in 3-(4-Methoxyphenyl)-1H-pyrrole, can significantly impact the molecule's biological activity and material properties. mdpi.com

The synthesis of multi-substituted pyrroles is a key area of research, with numerous methods developed to achieve specific substitution patterns. rsc.orgresearchgate.net These strategies often involve the use of transition metal catalysts or the development of one-pot, multi-component reactions to enhance efficiency and atom economy. uctm.eduacs.org The ability to selectively introduce various functional groups onto the pyrrole core is paramount for creating libraries of compounds for drug discovery and materials science applications. mdpi.comnih.gov

Elucidation of Reaction Mechanisms in the Formation of 3 4 Methoxyphenyl 1h Pyrrole Derivatives

Mechanistic Pathways of Cyclization Reactions

The formation of the pyrrole (B145914) ring in derivatives of 3-(4-Methoxyphenyl)-1H-pyrrole often proceeds through various cyclization strategies, including the classical Paal-Knorr synthesis, multicomponent reactions, and metal-catalyzed annulations. The precise mechanistic pathway is highly dependent on the starting materials and reaction conditions.

A prevalent method for synthesizing pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 4-methoxyaniline, under neutral or weakly acidic conditions. organic-chemistry.orgwikipedia.org The mechanism of this seemingly straightforward transformation has been a subject of detailed investigation. Two primary mechanistic routes have been considered: one involving an enamine intermediate and another proceeding through a hemiaminal. researchgate.net

Another powerful strategy involves multicomponent reactions, where three or more starting materials combine in a single operation to form the pyrrole core. For instance, the reaction between in situ generated aldimines (from an aryl aldehyde and an amine like 4-methoxyaniline), succinaldehyde, and an oxidizing agent can yield substituted pyrrole-3-carbaldehydes. nih.govscispace.com The proposed mechanism involves an initial amine-catalyzed Mannich reaction, followed by cyclization and aromatization. nih.gov

In the context of the Paal-Knorr synthesis, significant research has focused on identifying the key intermediate that undergoes the rate-determining cyclization step. While initial hypotheses suggested the formation of an enamine, subsequent experimental and computational studies have provided strong evidence for the primacy of a hemiaminal intermediate. organic-chemistry.orgresearchgate.netnih.gov

Studies on the reaction of 4-oxoaldehydes with primary amines have shown that in aqueous buffer, the reaction rate is only moderately affected by deuterium (B1214612) substitution, suggesting that C-H bond cleavage is not the rate-determining step. nih.gov This finding supports a mechanism where the cyclization of a hemiaminal intermediate is the crucial step, rather than the cyclization of an enamine. nih.gov

Computational studies using Density Functional Theory (DFT) have further solidified the hemiaminal pathway as the more favorable route. researchgate.net These studies concluded that the mechanism consists of three main steps:

Hemiaminal formation: The amine attacks one of the carbonyl groups of the 1,4-dicarbonyl compound.

Hemiaminal cyclization: The nitrogen's lone pair attacks the second carbonyl group, forming the five-membered ring.

Dehydration: A series of dehydration steps leads to the final aromatic pyrrole ring. researchgate.net

Water and hydrogen-bonding interactions have been identified as playing a key catalytic role in the hydrogen-transfer steps of this process. researchgate.net

In other synthetic approaches, such as the reaction of chelated enolates with alkynyl carbene complexes to form derivatives like tert-butyl this compound-2-carboxylate, a 1,4-addition followed by cyclization is the proposed pathway. acs.org Control experiments using deuterium oxide quenching helped to confirm the postulated mechanism by showing significant deuterium incorporation at specific positions on the pyrrole ring. acs.org

The understanding of reaction mechanisms is deepened by analyzing the transition states (TS) that govern the reaction barriers. Both experimental kinetics and computational modeling are powerful tools for this purpose.

DFT calculations have been extensively employed to map the potential energy surfaces of pyrrole-forming reactions. For the Paal-Knorr synthesis, calculations revealed that the energy barriers for all transition states in a water-assisted reaction are significantly lower than those in a non-assisted reaction, highlighting the catalytic role of water molecules. researchgate.net The presence of a solvent in a continuum model, however, was found to disfavor the reaction. researchgate.net

Recent computational studies on the electrophilic aminoalkenylation of pyrrole with keteniminium ions have uncovered complex dynamic behaviors. pku.edu.cn Calculations showed that the electrophilic addition step proceeds via an ambimodal transition state, meaning it can lead to two different intermediates (C2- and C3-adducts) after passing a single transition state. pku.edu.cn The final product ratio is therefore controlled dynamically rather than by the relative stability of the subsequent intermediates. This phenomenon, known as post-transition state bifurcation (PTSB), was analyzed through quasi-classical trajectory simulations. pku.edu.cn

| Reaction Step | Catalyst/Solvent Condition | Calculated Activation Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| Protonation of Ynamide to Keteniminium Ion | Tf₂NH | 11.8 | pku.edu.cn |

| Electrophilic Addition to Pyrrole (TS2) | - | 2.8 | pku.edu.cn |

| Hydride Transfer (Proline to Pyrrole Oxidation) | Enzyme Active Site (QM/MM) | 16.6 | acs.org |

| Diels-Alder Cycloaddition (Vinylimidazole) | Solvent-dependent | Not specified | uta.edu |

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and offer insights into the factors influencing them, such as substituent effects and catalyst efficiency. In the Paal-Knorr synthesis, it was observed that substituents on the amine nucleophile significantly impact the cyclization rate. organic-chemistry.org For instance, when reacting various aryl-substituted amines with 2,5-hexanedione, an electron-withdrawing nitro group on the phenyl ring increased the reaction rate, while an electron-donating methoxy (B1213986) group had a negative effect. organic-chemistry.org This seems counterintuitive, as a more nucleophilic amine would be expected to react faster. However, the proposed mechanism, which involves the cyclization of the hemiaminal, can account for these observations. organic-chemistry.org

Furthermore, the stereochemistry of the dicarbonyl starting material also affects the rate. The meso and dl diastereomers of 3,4-diethyl-2,5-hexanedione were found to cyclize at unequal rates, which rules out any mechanism involving a common, rapidly formed enamine intermediate before the rate-determining step. organic-chemistry.org

Kinetic studies have also been conducted for related cycloaddition reactions used to form heterocyclic cores. For example, the kinetics of strain-promoted [3+2] cycloadditions of nitrones were studied, yielding second-order rate constants. rsc.org Similarly, kinetic investigations into the reaction of fluorinated nitrostyrenes with pyrrole have been performed to estimate activation parameters like enthalpy and entropy of activation using the Eyring equation. mdpi.com

| Amine (R-NH₂) | Substituent (on Phenyl Ring) | Relative Rate | Reference |

|---|---|---|---|

| Aniline | p-NO₂ | Increased | organic-chemistry.org |

| Aniline | p-OCH₃ | Decreased | organic-chemistry.org |

| Methylamine | p-NO₂ | Increased | organic-chemistry.org |

| Methylamine | p-OCH₃ | Decreased | organic-chemistry.org |

Stereochemical Control in Pyrrole Synthesis

Achieving stereochemical control is a significant challenge in modern organic synthesis. In the context of 3-arylpyrroles, this often relates to controlling atropisomerism—axial chirality arising from restricted rotation around the C-C bond connecting the pyrrole and the aryl group. researchgate.netsnnu.edu.cn The development of catalytic atroposelective methods for synthesizing axially chiral arylpyrroles is an area of active research.

One successful strategy involves the copper-catalyzed atroposelective cyclization of diynes. researchgate.netthieme-connect.com This method allows for the synthesis of axially chiral 3-arylpyrroles from N-propargyl ynamides with good to excellent yields and enantioselectivities. thieme-connect.com The proposed mechanism involves a diyne cyclization/oxidation sequence. researchgate.net

Another approach utilizes organocatalysis. For example, an acid-catalyzed dehydrative cyclization of an enamine intermediate, derived from a ketone and an aniline, has been shown to be the enantio-determining step in the synthesis of certain axially chiral arylpyrroles. snnu.edu.cn Similarly, chirality transfer strategies have been developed where a central chirality is converted into axial chirality during a cycloaddition/aromatization sequence. nih.gov

The use of chiral auxiliaries attached to the starting materials can also direct the stereochemical outcome of a reaction, although this approach can sometimes lead to intermediates that are difficult to functionalize further. utas.edu.au

Catalytic Cycle Interpretation in Metal-Mediated Syntheses

Transition metal catalysis provides powerful and versatile routes to 3-arylpyrroles, often under mild conditions. Palladium, copper, and silver are among the most common metals employed. Understanding the catalytic cycle is key to optimizing these reactions. numberanalytics.comarkat-usa.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to form the C-C bond between the pyrrole ring and the 4-methoxyphenyl (B3050149) group. uwindsor.caresearchgate.net A general catalytic cycle for these reactions involves three key steps: uwindsor.ca

Oxidative Addition: A Pd(0) species reacts with an aryl halide (e.g., 3-iodopyrrole derivative) to form a Pd(II) intermediate.

Transmetalation: The aryl group from an organoboron compound (e.g., 4-methoxyphenylboronic acid) is transferred to the Pd(II) center, displacing the halide.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Studies on the synthesis of hindered 3-arylpyrroles have shown that the choice of palladium catalyst and ligands is crucial. For instance, PdCl₂(dppf) was found to be an efficient catalyst for coupling 3-iodo-2-formyl-1-tosylpyrroles with a wide range of arylboronic acids. researchgate.net

Copper-catalyzed reactions have also been developed for arylpyrrole synthesis. A proposed mechanism for the atroposelective synthesis of 3-arylpyrroles via diyne cyclization involves the coordination of the copper catalyst to the diyne, followed by cyclization and subsequent oxidation to yield the aromatic pyrrole. researchgate.net Silver catalysts, in conjunction with chiral phosphine (B1218219) ligands, have been used in asymmetric heteroannulation reactions between isocyanoacetates and alkynyl ketones to produce enantioenriched 3-arylpyrroles. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3 4 Methoxyphenyl 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 3-(4-Methoxyphenyl)-1H-pyrrole provide the primary evidence for its structural framework. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the pyrrole (B145914) ring, the methoxyphenyl substituent, and the methoxy (B1213986) group. The pyrrole protons typically appear in the aromatic region, with their shifts influenced by the electron-rich nature of the heterocycle and the substitution pattern. The N-H proton of the pyrrole ring often presents as a broad signal due to quadrupole broadening and potential hydrogen exchange. The protons of the 4-methoxyphenyl (B3050149) group exhibit a characteristic AA'BB' system for a para-substituted benzene (B151609) ring.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts differentiate between the sp²-hybridized carbons of the pyrrole and phenyl rings and the sp³-hybridized carbon of the methoxy group. The carbon attached to the oxygen atom (C4' of the phenyl ring) is significantly deshielded, appearing at a characteristic downfield shift.

The table below outlines the predicted chemical shifts for this compound, based on established values for pyrrole and anisole (B1667542) moieties.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 | N-H | ~8.0 - 8.5 | br s |

| 2 | C-H | ~6.8 - 7.0 | t |

| 4 | C-H | ~6.2 - 6.4 | t |

| 5 | C-H | ~6.6 - 6.8 | t |

| 2', 6' | C-H | ~7.3 - 7.5 | d |

| 3', 5' | C-H | ~6.9 - 7.1 | d |

| OCH₃ | -CH₃ | ~3.8 | s |

| 2 | C | ~118 - 120 | |

| 3 | C | ~125 - 127 | |

| 4 | C | ~108 - 110 | |

| 5 | C | ~110 - 112 | |

| 1' | C | ~126 - 128 | |

| 2', 6' | C | ~128 - 130 | |

| 3', 5' | C | ~114 - 116 | |

| 4' | C | ~158 - 160 | |

| OCH₃ | C | ~55 |

Predicted ¹H and ¹³C NMR data for this compound. Multiplicity: s = singlet, d = doublet, t = triplet, br s = broad singlet.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyrrole ring (H2-H4-H5, although some couplings might be weak) and on the methoxyphenyl ring (H2'/H6' with H3'/H5'). This confirms the proton assignments within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique is definitive for assigning carbon signals based on the already established proton assignments. For instance, the proton signal at ~3.8 ppm would show a cross-peak to the carbon signal at ~55 ppm, confirming the OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons. This is arguably the most powerful experiment for connecting the different fragments of the molecule. Key HMBC correlations would be observed from the protons on one ring to the carbons of the other, most notably from the pyrrole protons (H2 and H4) to the quaternary carbon (C1') of the phenyl ring, and from the phenyl protons (H2'/H6') to the C3 carbon of the pyrrole ring. These correlations unequivocally establish the C3-C1' linkage between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. NOESY is critical for confirming stereochemistry and conformation. In this molecule, NOESY cross-peaks would be expected between the H2 and H4 protons of the pyrrole ring and the H2'/H6' protons of the phenyl ring, providing insight into the preferred rotational conformation (dihedral angle) around the C3-C1' bond.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound, the molecular formula is C₁₁H₁₁NO. HRMS can distinguish this from other combinations of atoms that might have the same nominal mass.

The theoretical exact mass for the neutral molecule [M] is 173.08406 u. Depending on the ionization technique used (e.g., ESI, APCI), the molecule would typically be observed as the protonated molecular ion [M+H]⁺ with a theoretical m/z of 174.09134. Confirmation of the experimental m/z value to within a few parts per million (ppm) of the theoretical value provides high confidence in the assigned molecular formula.

Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, can induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a significant fragment ion at m/z 158.

Loss of formaldehyde (B43269) (CH₂O): Another characteristic fragmentation of the methoxy group, resulting in an ion at m/z 143.

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the pyrrole cation (m/z 66/67) or the methoxyphenyl cation (m/z 107/108), depending on charge retention.

Analyzing these fragments helps to confirm the presence of both the pyrrole and the methoxyphenyl moieties and their connectivity.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. Each functional group has a characteristic set of vibrational frequencies, making these methods ideal for functional group identification.

The IR and Raman spectra of this compound would be dominated by vibrations from the pyrrole ring, the benzene ring, and the methoxy group.

Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Pyrrole | ~3400 - 3300 | Medium-Strong (IR) |

| Aromatic C-H Stretch | Phenyl & Pyrrole | ~3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -OCH₃ | ~2950 - 2850 | Medium |

| C=C Ring Stretch | Phenyl & Pyrrole | ~1610 - 1450 | Strong-Medium |

| Aromatic C-O Stretch | Aryl Ether | ~1250 (asymmetric) & ~1040 (symmetric) | Strong (IR) |

| C-H Out-of-Plane Bend | p-disubstituted Phenyl | ~830 - 810 | Strong (IR) |

| C-H Out-of-Plane Bend | Pyrrole | ~750 - 700 | Strong (IR) |

Predicted characteristic vibrational modes for this compound.

Key features in the spectra would include:

A distinct N-H stretching vibration from the pyrrole ring, typically appearing as a sharp peak around 3350 cm⁻¹ in the IR spectrum.

Multiple peaks in the 1610-1450 cm⁻¹ region corresponding to the C=C stretching vibrations of both the aromatic and heteroaromatic rings.

Strong IR absorption bands around 1250 cm⁻¹ and 1040 cm⁻¹ are highly characteristic of the asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy) group, respectively.

A strong band in the 830-810 cm⁻¹ region, indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring.

Together, these spectroscopic methods provide a detailed and cross-validated structural profile of this compound, confirming its elemental composition, atomic connectivity, and the presence of key functional groups.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction techniques are paramount for elucidating the three-dimensional structure of molecules in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound. nih.govrsc.org This technique involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms within the crystal lattice, is collected and analyzed. By applying complex mathematical transformations, this pattern is converted into a three-dimensional electron density map, from which the precise position of each atom in the molecule can be determined. mdpi.com

This analysis yields critical structural parameters, including:

Bond Lengths and Angles: Providing exact measurements of the covalent bonding framework.

Conformation: Defining the spatial arrangement of the molecule, such as the dihedral angle between the planes of the pyrrole and the 4-methoxyphenyl rings.

Stereochemistry: Unambiguously assigning the absolute configuration in chiral molecules.

While SCXRD is a powerful tool for structural elucidation, a specific single-crystal X-ray structure for this compound has not been reported in the surveyed literature. However, based on studies of structurally similar aryl-substituted heterocyclic compounds, it is anticipated that the molecule would exhibit a non-planar conformation. nih.govresearchgate.net The dihedral angle between the pyrrole and methoxyphenyl rings would be a key determinant of the degree of π-conjugation between the two aromatic systems.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.goviucr.org This analysis partitions the crystal space into regions where the electron density of a given molecule dominates, generating a unique three-dimensional surface for each molecule. By mapping properties like normalized contact distance (dnorm) onto this surface, regions of close intermolecular contact can be identified and characterized.

The analysis also generates a two-dimensional "fingerprint plot," which summarizes the frequency of different types of intermolecular contacts. Although no crystal structure exists for this compound, data from closely related methoxyphenyl-substituted nitrogen heterocycles can provide insight into the expected interactions. nih.goviucr.org The primary interactions governing the crystal packing would likely involve hydrogen bonds, van der Waals forces, and potentially C-H···π interactions. nih.govresearchgate.net

The major contributions to the Hirshfeld surface are typically from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts, reflecting the prevalence of these atoms on the molecular surface. For a molecule like this compound, the presence of the N-H group in the pyrrole ring and the oxygen atom of the methoxy group would likely lead to significant N-H···O or N-H···N hydrogen bonding, which would be visible as distinct spikes in the fingerprint plot and red areas on the dnorm surface.

Interactive Data Table: Representative Intermolecular Contact Contributions from Hirshfeld Analysis of Related Heterocycles

| Intermolecular Contact | Contribution (%) in a Methoxyphenyl-Pyrazolopyrimidine nih.gov | Contribution (%) in a Methoxyphenyl-Pyridine iucr.org |

| H···H | 48.2 | 50.4 |

| C···H/H···C | 23.9 | 37.9 |

| N···H/H···N | 17.4 | - |

| O···H/H···O | 5.3 | 5.1 |

| Other | 5.2 | 6.6 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable information about the electronic transitions and energy levels within a molecule. These photophysical properties are intrinsically linked to the molecular structure, particularly the extent of π-conjugation. semanticscholar.orgnih.govnih.gov

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated systems like this compound, the absorption bands in the UV-Vis region typically correspond to π→π* electronic transitions within the aromatic system. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are characteristic of the chromophore.

Fluorescence spectroscopy involves exciting a molecule to a higher electronic state and measuring the light it emits upon returning to the ground state. Molecules with extended π-systems and rigid structures are often fluorescent. nih.gov The emission spectrum is typically red-shifted relative to the absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. researchgate.net The photophysical properties of arylpyrroles are often sensitive to the polarity of the solvent, with polar solvents capable of stabilizing charge-transfer excited states. nih.gov

Chromophore Analysis and Substituent Effects on Electronic Transitions

The primary chromophore in this compound is the conjugated system formed by the pyrrole ring and the attached phenyl ring. mdpi.comnih.gov The electronic transitions within this system are influenced by substituents on either ring. The unsubstituted pyrrole molecule exhibits a π→π* transition around 210 nm. researchgate.net

The attachment of a phenyl group at the 3-position extends the π-conjugation, which is expected to cause a bathochromic shift (a shift to a longer wavelength) in the absorption maximum compared to pyrrole alone. Furthermore, the 4-methoxy group (-OCH3) on the phenyl ring acts as an auxochrome. slideshare.net As an electron-donating group, it can further extend the conjugation through resonance, pushing electron density into the aromatic system. This typically results in an additional bathochromic shift and often a hyperchromic effect (an increase in absorption intensity). beilstein-archives.orgnih.gov

Interactive Data Table: Typical UV Absorption Maxima (λmax) for Pyrrole and Related Chromophores

| Compound | Typical λmax (nm) | Type of Transition |

| Pyrrole researchgate.net | ~210 | π→π |

| 1-Phenylpyrrole researchgate.net | ~250-280 | π→π |

| 2-(1'-(4'''-Methoxyphenyl)-2'-(2''-thienyl)pyrrolyl)-1,3-benzimidazole core.ac.uk | 336 | π→π* |

Computational and Theoretical Investigations of 3 4 Methoxyphenyl 1h Pyrrole

Quantum Chemical Approaches

Quantum chemical methods are fundamental tools for modeling the behavior of molecules at the electronic level. These approaches allow for the precise calculation of molecular geometries, electronic structures, and various other properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost. For a molecule like 3-(4-Methoxyphenyl)-1H-pyrrole, DFT is employed to determine its most stable three-dimensional conformation, a process known as geometry optimization.

This optimization is typically performed using a specific combination of a functional and a basis set. A common choice for organic molecules is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p). The calculation seeks the lowest energy state on the potential energy surface, which corresponds to the equilibrium geometry of the molecule. For this compound, DFT calculations would predict key structural parameters. The planarity of the pyrrole (B145914) ring is a critical feature, and the dihedral angle between the pyrrole and the methoxyphenyl rings determines the extent of electronic conjugation between the two systems. Due to some steric hindrance, a slight twist between the two rings is expected, though the drive for π-conjugation would favor a more planar arrangement.

The electronic structure analysis reveals how electrons are distributed within the molecule, providing insights into its stability and chemical nature. DFT calculations yield information on bond lengths, bond angles, and charge distribution.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value Range | Description |

| C-C (Pyrrole) | 1.38 - 1.42 Å | Bond lengths within the pyrrole ring, indicating aromatic character. |

| C-N (Pyrrole) | ~1.37 Å | Carbon-Nitrogen bond lengths in the pyrrole ring. |

| C-C (Ring-Ring) | ~1.48 Å | The single bond connecting the pyrrole and phenyl rings. |

| Dihedral Angle | 20° - 40° | The twist angle between the planes of the pyrrole and phenyl rings. |

| C-O (Methoxy) | ~1.36 Å | Bond length of the aryl-ether oxygen. |

Note: The data in the table is representative and based on DFT calculations for analogous aryl-substituted pyrrole systems.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but can offer higher accuracy, often referred to as "gold standard" results.

For this compound, ab initio calculations would be used to refine the electronic energies obtained from DFT and to validate the predicted geometries. They are particularly valuable for calculating properties where DFT might be less reliable, such as weak intermolecular interactions or excited states. However, due to their high computational cost, they are typically used for smaller systems or as benchmark calculations for a specific property rather than for routine geometry optimizations of a molecule of this size.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it central to the molecule's nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is expected to be delocalized across the entire π-system, with significant contributions from the electron-rich pyrrole ring and the electron-donating methoxyphenyl group. The LUMO would also be distributed over the conjugated system. The electron-donating nature of the methoxy (B1213986) group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted 3-phenylpyrrole. In studies of similar methoxyphenyl-substituted heterocycles, the HOMO-LUMO gap is typically found to be in the range of 4-5 eV.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Predicts chemical reactivity and kinetic stability. |

Note: Values are representative and based on DFT calculations for analogous compounds.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting and interpreting spectroscopic data, providing a direct link between molecular structure and experimental spectra.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. For this compound, calculations would predict distinct signals for the protons and carbons in the pyrrole and methoxyphenyl rings, as well as the methoxy group. The predicted shifts help in the assignment of experimental spectra.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor. Key predicted vibrations for this molecule would include the N-H stretch of the pyrrole ring (~3500 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), C=C stretching of the aromatic rings (~1500-1600 cm⁻¹), and the characteristic C-O stretch of the methoxy group (~1250 cm⁻¹).

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum are calculated using Time-Dependent DFT (TD-DFT). For a conjugated system like this compound, the main absorption bands are expected to arise from π→π* transitions. The calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, providing insight into the electronic excitation properties of the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 3.8 - 3.9 ppm | -OCH₃ protons |

| 6.5 - 8.0 ppm | Aromatic (Pyrrole & Phenyl) protons | ||

| > 8.0 ppm | Pyrrole N-H proton | ||

| ¹³C NMR | Chemical Shift (δ) | ~55 ppm | -OCH₃ carbon |

| 110 - 160 ppm | Aromatic (Pyrrole & Phenyl) carbons | ||

| IR | Wavenumber (cm⁻¹) | ~3500 cm⁻¹ | N-H stretch |

| ~1600 cm⁻¹ | Aromatic C=C stretch | ||

| ~1250 cm⁻¹ | C-O stretch (asymmetric) | ||

| UV-Vis | λmax | 280 - 320 nm | π→π* transition |

Note: Predicted values are based on standard computational methods and data from structurally related molecules.

Aromaticity Assessment of the Pyrrole Ring System

Pyrrole is a classic example of a five-membered aromatic heterocycle. Its aromaticity arises from a planar, cyclic, conjugated system containing 6 π-electrons, which satisfies Hückel's rule (4n+2, where n=1). dntb.gov.ua The nitrogen atom is sp² hybridized, and its lone pair of electrons participates in the π-system. dntb.gov.ua The resonance energy of pyrrole is significant (around 88 kJ/mol), though less than that of benzene (B151609), indicating a moderate aromatic character. rsc.org

The aromaticity of the pyrrole ring in this compound can be quantified computationally using various indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A value close to 1 indicates high aromaticity.

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A large negative value (e.g., -10 to -15 ppm) is indicative of a diamagnetic ring current, a hallmark of aromaticity.

The presence of the 4-methoxyphenyl (B3050149) substituent, an electron-donating group, increases the electron density within the pyrrole ring. This electronic perturbation can slightly alter the bond lengths and the ring current, thus subtly influencing the calculated aromaticity indices, but it does not change the fundamental aromatic nature of the pyrrole core.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

The color scheme of an MEP map typically ranges from red to blue:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate potential.

For this compound, the MEP map would show a highly negative potential (red) around the oxygen atom of the methoxy group due to its lone pairs. The π-cloud of the pyrrole ring would also represent an electron-rich region. Conversely, the most positive potential (blue) would be located on the hydrogen atom attached to the pyrrole nitrogen (the N-H proton), highlighting its acidic character. This mapping visually confirms the likely sites of reactivity: electrophiles would be attracted to the oxygen and the pyrrole ring, while nucleophiles would target the N-H proton. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

A comprehensive search of scientific literature did not yield specific molecular dynamics (MD) simulation studies focused on the conformational analysis of this compound. Therefore, detailed research findings and data tables from such investigations cannot be presented.

The general application of MD simulations to a molecule like this compound would involve assessing the rotational freedom between the pyrrole and the 4-methoxyphenyl rings. The key parameter in such a study would be the dihedral angle defined by atoms C2-C3-C1'-C2' (see table for atom numbering clarification). The simulation would track the changes in this angle over time to understand the conformational preferences of the molecule.

Hypothetical Data from a Prospective MD Simulation:

For illustrative purposes, a hypothetical MD simulation could yield data on the distribution of the key dihedral angle and identify the most stable conformers. The results would typically be presented in a format similar to the tables below. It must be stressed that the following data are purely hypothetical and are not derived from actual experimental or computational studies.

| Compound Name | Systematic Name |

| This compound | This compound |

| Hypothetical Stable Conformer | Dihedral Angle (C2-C3-C1'-C2') (°) | Relative Energy (kcal/mol) | Population (%) |

| Conformer A | 35 | 0.0 | 65 |

| Conformer B | 145 | 1.2 | 35 |

This table is interactive. Users can sort the data by clicking on the column headers.

Such a simulation would provide insights into the flexibility of the molecule and the energetic landscape of its rotation, which are crucial for understanding its interactions with biological targets or its material properties. However, without specific research, any discussion remains speculative.

Reactivity and Derivatization Pathways of 3 4 Methoxyphenyl 1h Pyrrole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Nucleus

Electrophilic Aromatic Substitution:

The pyrrole ring in 3-(4-methoxyphenyl)-1H-pyrrole is highly activated towards electrophilic aromatic substitution (SEAr). The electron-donating nature of the nitrogen atom increases the electron density of the ring carbons, making them more nucleophilic than benzene (B151609). pearson.comwikipedia.org Theoretical studies and experimental evidence for various pyrrole derivatives indicate that electrophilic attack preferentially occurs at the C2 (α-position) and C5 (α'-position) carbons, as the resulting cationic intermediate (arenium ion) is better stabilized by resonance, with the positive charge being delocalized over more atoms, including the nitrogen. onlineorganicchemistrytutor.com Substitution at the C3 or C4 (β-positions) leads to a less stable intermediate. onlineorganicchemistrytutor.com

Given that the C3 position is already substituted with the 4-methoxyphenyl (B3050149) group, electrophilic substitution on the pyrrole nucleus of this compound is expected to occur predominantly at the C5 position, and to a lesser extent at the C2 position, which is sterically more hindered. The regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. acs.org

Common electrophilic substitution reactions applicable to pyrroles include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the pyrrole ring.

Nitration: Typically carried out under mild conditions, for example, with nitric acid in acetic anhydride, to avoid polymerization of the reactive pyrrole ring.

Sulfonation: Often achieved using a pyridine-sulfur trioxide complex to prevent degradation by strong acids.

Acylation and Alkylation (Friedel-Crafts type reactions): These reactions introduce acyl and alkyl groups, respectively. Due to the high reactivity of pyrrole, milder Lewis acids are generally employed. A notable example is the Vilsmeier-Haack reaction, which is a formylation reaction using a Vilsmeier reagent (a chloroiminium ion) to introduce a formyl group, typically at the α-position of the pyrrole ring. nih.gov

| Reaction Type | Reagents | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-3-(4-methoxyphenyl)-1H-pyrrole and/or 5-Bromo-3-(4-methoxyphenyl)-1H-pyrrole |

| Nitration | HNO₃ / Acetic Anhydride | 2-Nitro-3-(4-methoxyphenyl)-1H-pyrrole and/or 5-Nitro-3-(4-methoxyphenyl)-1H-pyrrole |

| Sulfonation | Pyridine-SO₃ complex | This compound-2-sulfonic acid and/or this compound-5-sulfonic acid |

| Vilsmeier-Haack | POCl₃ / DMF | 5-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde |

Nucleophilic Aromatic Substitution:

The electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups on the pyrrole ring to decrease the electron density and activate the ring for nucleophilic attack. youtube.comuoanbar.edu.iq For this compound, which lacks such activating groups, direct nucleophilic substitution on the pyrrole nucleus is not a favorable reaction pathway.

Functionalization of the Methoxyphenyl Moiety

The 4-methoxyphenyl group attached to the pyrrole ring provides another avenue for derivatization. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which activates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho (C3' and C5') and para (C2') positions relative to the methoxy group. libretexts.orgmsu.edu Since the para position is occupied by the pyrrole ring, substitution will occur at the ortho positions.

Potential electrophilic substitution reactions on the methoxyphenyl ring include:

Halogenation: Introduction of bromine or chlorine at the positions ortho to the methoxy group. For instance, bromination of anisole (B1667542) (methoxybenzene) is known to be very fast and yields primarily the para and ortho-bromo isomers. msu.educhegg.com

Nitration: Introduction of a nitro group at the ortho positions.

Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl and alkyl groups at the ortho positions, although steric hindrance from the adjacent pyrrole ring might influence the reaction's feasibility.

Another potential functionalization is the demethylation of the methoxy group to yield a hydroxyl group. This transformation can be achieved using various reagents, such as strong acids like hydrobromic acid (HBr) or Lewis acids. uclouvain.be The resulting 4-(1H-pyrrol-3-yl)phenol can then undergo further reactions typical of phenols, such as etherification or esterification.

| Reaction Type | Reagents | Expected Major Product |

| Bromination | Br₂ / Acetic Acid | 3-(3-Bromo-4-methoxyphenyl)-1H-pyrrole |

| Nitration | HNO₃ / H₂SO₄ | 3-(4-Methoxy-3-nitrophenyl)-1H-pyrrole |

| Demethylation | HBr | 4-(1H-Pyrrol-3-yl)phenol |

Cycloaddition Reactions Involving Pyrrole Derivatives

Pyrroles can participate in cycloaddition reactions, acting as either a diene or a dienophile, although their aromatic character can make these reactions less favorable compared to non-aromatic dienes.

Diels-Alder Reaction ([4+2] Cycloaddition): In the Diels-Alder reaction, the pyrrole ring can act as a 4π electron component (diene). wikipedia.org However, the aromatic stabilization of the pyrrole ring often leads to a preference for substitution reactions over cycloaddition. To facilitate a Diels-Alder reaction, electron-withdrawing groups on the pyrrole ring or the use of reactive dienophiles are often necessary. researchgate.netacs.org For this compound, the reaction with a strong dienophile could potentially lead to a bicyclic adduct, which might undergo further rearrangement.

1,3-Dipolar Cycloaddition: Pyrrole derivatives can also act as the 2π component (dipolarophile) in 1,3-dipolar cycloadditions. wikipedia.org This type of reaction involves a 1,3-dipole, such as an azide or a nitrile oxide, and leads to the formation of five-membered heterocyclic rings. organic-chemistry.orgfrontiersin.org The reaction of this compound with a 1,3-dipole would result in the formation of a new heterocyclic ring fused to the pyrrole. The regioselectivity of such reactions is governed by the electronic and steric properties of both the pyrrole derivative and the 1,3-dipole.

Polymerization and Oligomerization Mechanisms

Pyrrole and its derivatives are well-known precursors for conducting polymers. The polymerization of this compound can proceed through either oxidative chemical or electrochemical methods.

The general mechanism for the oxidative polymerization of pyrrole involves the initial oxidation of the monomer to form a radical cation. researchgate.netresearchgate.net These radical cations then couple, typically at the C2 and C5 positions, to form dimers and subsequently longer oligomeric and polymeric chains, with the elimination of protons. researchgate.net The presence of the 4-methoxyphenyl substituent at the C3 position would likely influence the regiochemistry of the coupling, favoring linkages through the C2 and C5 positions of the pyrrole rings.

Electrochemical polymerization offers a controlled method for the synthesis of conductive polymer films. rsc.orgresearchgate.net In this process, the monomer is oxidized at the surface of an electrode to generate radical cations, which then polymerize on the electrode surface. The properties of the resulting polymer, such as its conductivity and morphology, can be controlled by the electrochemical parameters (e.g., potential, current density) and the reaction medium.

The synthesis of well-defined, controlled-structure polymers based on this compound is a significant challenge due to the multiple reactive sites on the pyrrole ring, which can lead to branching and cross-linking. However, strategies to achieve better control over the polymerization process include:

Using protecting groups: Blocking certain reactive positions on the pyrrole ring before polymerization can enforce a specific connectivity in the resulting polymer chain.

Employing specific catalysts: Certain transition metal catalysts can promote more controlled coupling reactions, leading to polymers with higher regularity.

Optimizing electrochemical conditions: In electrochemical polymerization, careful control of the potential and the use of specific electrolytes can influence the growth and structure of the polymer film. mdpi.com

The regioselectivity of the polymerization of this compound is crucial for the properties of the final polymer. The desired and most common linkage is α,α' (C2-C5), as this leads to a fully conjugated polymer backbone, which is essential for high electrical conductivity. The substituent at the C3 position can sterically hinder α,β' (C2-C4) linkages, thus potentially favoring the more linear and conjugated α,α' coupling.

Control over chain growth is essential to obtain polymers with a specific molecular weight and a narrow molecular weight distribution. In chemical oxidative polymerization, this can be challenging. Electrochemical methods can offer better control over the thickness and morphology of the polymer film formed on the electrode.

Lack of Sufficient Research Data on this compound for Advanced Materials Science Applications

Following a comprehensive review of scientific literature and databases, it has been determined that there is a notable absence of specific research dedicated to the advanced applications of this compound and its polymeric forms in the specified areas of materials science. While extensive research exists for the broader family of pyrrole-containing compounds, particularly in the development of organic electronics and sensors, studies focusing explicitly on the this compound isomer are not sufficiently available to construct a detailed and data-driven article as requested.

The outlined topics require in-depth research findings, performance data, and specific examples for each application area, including:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Organic Field-Effect Transistors (OFETs)

Chemoresistive Sensors

Optical Sensors

The available literature extensively covers other pyrrole derivatives, such as those based on diketopyrrolopyrrole (DPP) or N-substituted phenylpyrroles, which have shown promise in these fields. However, the specific substitution pattern and isomeric form of this compound are critical to its electronic and material properties, and therefore, data from other derivatives cannot be accurately extrapolated to fulfill the requirements of the requested article.

Without dedicated studies on the synthesis, polymerization, and device integration of this compound, any attempt to generate the specified article would lack the necessary scientific accuracy, detailed research findings, and data tables. Therefore, the creation of the requested article focusing solely on this compound is not feasible at this time.

Advanced Applications of 3 4 Methoxyphenyl 1h Pyrrole and Its Polymeric Forms in Materials Science

Functional Polymers and Composites

The incorporation of 3-(4-methoxyphenyl)-1H-pyrrole into polymeric structures offers a pathway to novel functional materials. The methoxyphenyl group can influence the electronic properties, solubility, and morphology of the resulting polymers, making them candidates for various advanced applications.

Electroactive Polymers

Polymers derived from this compound are a subject of research within the broader field of electroactive polymers (EAPs). EAPs are materials that change their size or shape when stimulated by an electric field, leading to their use in actuators and sensors. The conductivity of polypyrrole (PPy) is attributed to its conjugated π-electron system. The introduction of a 4-methoxyphenyl (B3050149) substituent at the 3-position of the pyrrole (B145914) ring can modify the polymer's electronic and steric characteristics.

The synthesis of poly(this compound) can be achieved through chemical or electrochemical oxidation of the monomer. The electrical conductivity of the resulting polymer is a key parameter for its potential use in electroactive applications. While pristine PPy has shown significant conductivity, the conductivity of its derivatives can be influenced by the nature and position of the substituent.

Detailed research findings on the specific electroactive properties and conductivity of poly(this compound) are not extensively documented in publicly available literature. However, the general principles of polypyrrole chemistry suggest that the methoxy (B1213986) group, being an electron-donating group, could influence the oxidation potential of the monomer and the electronic band gap of the polymer.

Table 1: General Conductivity of Selected Polypyrrole-based Materials

| Polymer/Composite | Synthesis Method | Conductivity (S/cm) |

| Polypyrrole (PPy) | Chemical Oxidative Polymerization | 3.6 |

| PPy/Anionic Spherical Polyelectrolyte Brushes | In situ Chemical Oxidative Polymerization | 20 |

Polymer Blends and Nanocomposites

The development of polymer blends and nanocomposites is a strategy to enhance the mechanical, thermal, and electrical properties of materials. Incorporating poly(this compound) into other polymer matrices could yield materials with combined or improved functionalities. For instance, blending with an insulating polymer could create a conductive composite material with tailored electrical properties.

Similarly, the creation of nanocomposites by dispersing nanoparticles, such as carbon nanotubes or metal oxides, within a poly(this compound) matrix could lead to materials with synergistic properties, beneficial for applications in areas like electromagnetic interference shielding or energy storage.

Specific examples and detailed research findings on polymer blends and nanocomposites exclusively featuring this compound are limited in the available scientific literature.

Dye and Pigment Applications

Pyrrole-based structures are integral to a class of high-performance pigments known as diketopyrrolopyrroles (DPPs). These pigments are valued for their vibrant colors, high stability, and strong fluorescence. The core structure of DPPs is a fused pyrrole system, and modifications to the peripheral chemical groups can tune their optical properties.

While the direct application of this compound as a dye or pigment is not widely reported, its chemical structure suggests it could serve as a precursor or a building block in the synthesis of more complex dye molecules. The methoxyphenyl group can act as a chromophore, influencing the absorption and emission of light. The synthesis of novel dyes often involves the coupling of various aromatic and heterocyclic moieties, and this compound could potentially be utilized in such synthetic strategies.

Table 2: Key Properties of Diketopyrrolopyrrole (DPP) Dyes

| Property | Description |

| Chemical Structure | Based on the 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione core. |

| Optical Properties | High fluorescence quantum yields and large Stokes shifts. nih.gov |

| Stability | High resistance to photodegradation and heat. wikipedia.org |

| Applications | Automotive paints, optoelectronics, and bioimaging. nih.govwikipedia.org |

This table provides general information about DPP dyes to illustrate the potential of pyrrole-based compounds in this field.

Catalysis and Ligand Development for Non-Biological Systems

The pyrrole ring is a common motif in ligands used in coordination chemistry and catalysis. The nitrogen atom of the pyrrole can coordinate to a metal center, and the substituents on the pyrrole ring can be modified to tune the steric and electronic properties of the resulting metal complex.

The compound this compound could potentially function as a ligand in various catalytic systems. The methoxyphenyl group might influence the catalytic activity or selectivity of a metal complex by modifying its electronic environment or by providing an additional coordination site.

However, specific research detailing the use of this compound as a ligand or in catalyst development for non-biological systems is not prominent in the existing literature. The development of new catalysts is an active area of research, and the exploration of novel ligands is a key aspect of this field. A sustainable synthesis of pyrroles using an iridium catalyst has been reported, highlighting the importance of this heterocyclic motif in catalysis. nih.gov

Future Research Trajectories and Current Challenges

Development of Highly Regio- and Stereoselective Synthetic Methodologies

A primary challenge in the synthesis of polysubstituted pyrroles is the control of regioselectivity. rsc.org Traditional methods such as the Paal-Knorr and Hantzsch syntheses often lack the precision required for creating complex, specifically functionalized pyrrole (B145914) architectures. nih.govacu.edu.in Future research must focus on developing novel synthetic protocols that allow for the precise installation of substituents at desired positions on the pyrrole ring.

Recent progress in transition-metal catalysis, particularly rhodium-catalyzed C-H arylation, has shown promise for the β-selective functionalization of pyrroles, offering a direct route to 3-substituted derivatives. acs.org The expansion of these methods to include a wider range of coupling partners and functional groups is a critical research trajectory. The goal is to establish a robust synthetic toolkit that provides predictable control over substitution patterns, which is essential for tuning the properties of the final molecule.

Furthermore, the development of stereoselective syntheses is paramount for applications where chirality is crucial. This involves creating synthetic pathways that can control the three-dimensional arrangement of atoms, leading to specific stereoisomers. While methods exist for certain pyrrole derivatives, achieving high stereoselectivity in the synthesis of complex molecules based on the 3-(4-Methoxyphenyl)-1H-pyrrole scaffold remains a significant hurdle. youtube.com

| Synthetic Strategy | Description | Key Challenges & Future Goals |

|---|---|---|

| Classical Cyclocondensation (e.g., Paal-Knorr, Hantzsch) | Formation of the pyrrole ring from acyclic precursors like 1,4-dicarbonyl compounds. acu.edu.in | Often lacks regiocontrol for unsymmetrical precursors; requires development of milder and more selective reaction conditions. |

| Transition-Metal Catalyzed C-H Functionalization | Direct introduction of aryl or other groups onto the pyrrole C-H bonds, often with high regioselectivity (e.g., Rh-catalyzed β-arylation). acs.org | Expanding substrate scope, reducing catalyst loading, improving functional group tolerance, and achieving enantioselectivity. |

| Multi-component Reactions | One-pot synthesis involving three or more reactants to build complex pyrrole structures efficiently. acu.edu.in | Controlling selectivity among multiple reactive sites; developing catalytic asymmetric versions for stereocontrol. |

| Modification of Pre-formed Pyrrole Rings | Stepwise functionalization of the this compound core via electrophilic substitution or metalation. | Overcoming the inherent reactivity patterns of the pyrrole ring to achieve substitution at less reactive positions. uctm.edu |

Exploration of Novel Physical Phenomena and Electronic Properties in Advanced Materials

The pyrrole nucleus is a fundamental component in a vast array of functional materials, and the introduction of the 4-methoxyphenyl (B3050149) group at the 3-position provides a powerful handle for tuning its electronic and photophysical properties. nih.govresearchgate.net Pyrrole-based systems are known for their utility in conducting polymers and as components of larger chromophores like porphyrins, which possess unique optical and magnetic characteristics. nih.govdtic.mil

Future work will involve synthesizing polymers and oligomers of this compound to study their conductivity, charge-transport capabilities, and photoluminescent behavior. The electronic properties, such as the HOMO-LUMO energy gap, are critical parameters that determine a material's suitability for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. researchgate.netmaterialsciencejournal.org

| Property | Significance in Advanced Materials | Future Research Focus |

|---|---|---|

| Electronic Band Gap (HOMO-LUMO) | Determines the energy required to excite an electron; crucial for optoelectronic applications like OLEDs and OPVs. materialsciencejournal.orgclinicsearchonline.org | Tuning the band gap through derivatization of the pyrrole or phenyl ring to absorb/emit light at specific wavelengths. |

| Photoluminescence / Fluorescence | The emission of light after absorbing photons; essential for sensors, bio-imaging, and display technologies. nih.gov | Designing derivatives with high quantum yields and long-term photostability. |

| Electrical Conductivity | The ability to conduct electric current, a key feature of conjugated polymers for use in organic electronics. dtic.mil | Developing polymerization methods that lead to highly ordered, doped polypyrrole chains for enhanced conductivity. |

| Quantum Tunneling & Zero-Point Energy | Quantum-mechanical effects that can influence molecular diffusion and interaction at the nanoscale. sciencedaily.com | Investigating how substituents influence these quantum phenomena to control molecular-level switches or machines. |

Computational Design of Advanced Pyrrole-Based Architectures with Tunable Properties

Computational chemistry provides an indispensable tool for accelerating the discovery and design of new materials. researchgate.net By using theoretical models, such as Density Functional Theory (DFT), researchers can predict the geometric, electronic, and spectroscopic properties of this compound derivatives before they are synthesized in the lab. materialsciencejournal.orgnih.gov This in silico approach saves significant time and resources by identifying the most promising candidates for specific applications.

Future research will increasingly rely on computational screening to design novel pyrrole-based architectures with precisely tailored functionalities. nih.gov For example, modeling can predict how changes to the molecular structure will affect the HOMO-LUMO gap, guiding the synthesis of new materials for optoelectronic devices. researchgate.net Furthermore, computational studies can elucidate reaction mechanisms, helping to optimize synthetic routes and develop more efficient catalysts. nih.gov

A major challenge is to develop computational models that can accurately predict the properties of large, complex systems, such as polymers or self-assembled monolayers, where intermolecular interactions play a crucial role. Bridging the gap between the properties of a single molecule and the bulk properties of a material remains a key objective for theoretical and computational chemists in this field.

| Computational Method | Predicted Properties | Impact on Materials Design |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths/angles, vibrational frequencies (IR/Raman spectra), electronic properties (HOMO/LUMO energies). materialsciencejournal.org | Provides fundamental understanding of molecular structure and stability; guides synthetic targets. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excitation energies, oscillator strengths. dergipark.org.tr | Enables the design of molecules with specific colors and light-absorbing properties for dyes, sensors, and photovoltaics. |

| Molecular Dynamics (MD) Simulation | Conformational analysis, intermolecular interactions, behavior in solution or in a polymer matrix. | Predicts bulk material properties like morphology, solubility, and mechanical strength. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds, charge distribution, and non-covalent interactions. | Offers deep insight into the nature of chemical bonding, aiding in the design of stable and reactive molecules. |

Sustainable and Scalable Production Strategies for this compound

As the applications of pyrrole derivatives expand, the need for sustainable and scalable production methods becomes increasingly urgent. Traditional synthetic chemistry often relies on petroleum-based feedstocks, harsh reagents, and large volumes of organic solvents, posing environmental and economic challenges. The principles of green chemistry offer a roadmap for developing more responsible manufacturing processes. eurekaselect.com

Future research in this area should focus on several key strategies. One promising avenue is the use of starting materials derived from renewable biomass. acs.orgresearchgate.net For instance, biosourced 3-hydroxy-2-pyrones can serve as precursors in Paal-Knorr type reactions to form the pyrrole ring under sustainable conditions. researchgate.net Additionally, the development of catalytic processes that minimize waste, the use of environmentally benign solvents like water, and the application of energy-efficient techniques such as microwave-assisted synthesis are critical research goals. eurekaselect.com

A significant challenge is ensuring that these green methods are also scalable. acs.org A reaction that works efficiently on a laboratory scale may not be viable for industrial production. Therefore, research must address issues of reproducibility, cost-effectiveness, and safety to develop robust processes capable of producing this compound and its derivatives in large quantities without compromising environmental standards.

| Principle | Conventional Approach | Sustainable/Green Alternative |

|---|---|---|

| Starting Materials | Petroleum-derived precursors. | Biomass-derived feedstocks (e.g., from furfural, 3-hydroxy-2-pyrones). acs.orgresearchgate.net |

| Solvents | Use of volatile organic compounds (VOCs). | Solvent-free reactions or use of green solvents (e.g., water, ionic liquids). eurekaselect.comresearchgate.net |

| Catalysis | Stoichiometric reagents, leading to significant waste. | Use of recyclable heterogeneous or biocatalysts to improve atom economy. frontiersin.org |

| Energy Consumption | Prolonged heating using conventional methods. | Microwave-assisted or flow-chemistry processes for rapid and efficient heating. eurekaselect.com |

| Scalability | Batch processes that can be difficult and hazardous to scale up. | Development of continuous flow processes for safer, more efficient, and reproducible large-scale production. acs.org |

Integration of Advanced Characterization Techniques for In-Operando Studies

While standard characterization techniques like NMR, FT-IR, and mass spectrometry are essential for confirming the structure and purity of newly synthesized compounds, they typically provide a static picture. nih.govresearchgate.net To truly understand how materials based on this compound function in real-world applications, it is necessary to study them in-operando—that is, while a device is operating.

In-operando techniques allow for the real-time monitoring of dynamic changes in a material's structure, composition, and electronic state during a chemical or physical process. rsc.org For example, if a polymer derived from this compound is used as the active layer in a sensor, in-operando spectroscopy could track how its molecular structure changes upon binding to an analyte. Similarly, for applications in batteries or electrochromic devices, these methods can reveal degradation pathways and charge-discharge mechanisms. bruker.com

The primary challenge lies in designing and building the specialized experimental setups required for these measurements, such as electrochemical cells that are transparent to X-rays or compatible with NMR spectrometers. rsc.orgbruker.com The integration of these advanced characterization methods into the research workflow for pyrrole-based materials is a critical future trajectory that will bridge the gap between fundamental properties and practical device performance.

| In-Operando Technique | Information Provided | Potential Application for Pyrrole-Based Materials |

|---|---|---|

| In-situ Solid-State NMR (ssNMR) | Changes in the local chemical environment and atomic connectivity during a process. bruker.com | Monitoring polymerization reactions in real-time; tracking ion coordination and transport in a polymer electrolyte. |

| In-situ Raman/IR Spectroscopy | Real-time tracking of vibrational modes, indicating changes in chemical bonding and molecular structure. | Observing conformational changes in a polymer film during electrochemical doping or sensing events. |

| In-situ X-ray Absorption/Diffraction | Information on electronic states, local coordination environment, and crystalline structure during operation. | Studying the structural evolution of a pyrrole-based cathode material during battery cycling. |

| Transient Absorption Spectroscopy | Detection of short-lived excited states and charge carriers on femtosecond to millisecond timescales. mdpi.com | Elucidating charge generation and recombination mechanisms in a pyrrole-based organic solar cell. |

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-(4-Methoxyphenyl)-1H-pyrrole, and how can reaction yields be optimized?

- Methodology :

-

Condensation Reactions : React 4-methoxybenzaldehyde with pyrrole precursors under acidic conditions (e.g., glacial acetic acid) followed by cyclization .

-

Purification : Use column chromatography (ethyl acetate/hexane, 1:4 ratio) to isolate the compound . Recrystallization from methanol or ethanol improves purity .

-

Yield Optimization : Adjust reaction time (40–48 hours) and temperature (–20°C to reflux) to balance side reactions and product stability .

Key Parameters Conditions Yield Range Solvent System Dichloromethane, Xylene 45–70% Catalyst Triethylamine, Chloranil – Purification Method Silica Gel Chromatography >95% Purity

Q. How is this compound characterized structurally and quantitatively?

- Analytical Techniques :

- UV-Vis Spectroscopy : Quantify pyrrole content at 570 nm using an external standard (e.g., 1-(4-methoxyphenyl)-1H-pyrrole) .

- Single-Crystal X-ray Diffraction : Resolve molecular geometry, dihedral angles (e.g., 16.83° between pyrazole and methoxyphenyl rings), and hydrogen-bonding networks .

- Mass Spectrometry : Confirm molecular weight (e.g., HRMS m/z 263.1305 for related analogs) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Neuroprotection Studies :

- Pre-treat PC12 cells with the compound (24 hours) before inducing neurotoxicity with 6-OHDA. Assess viability via MTT assay, ROS levels via fluorescence, and apoptosis via Annexin V/PI staining .

- Antioxidant Activity : Measure lipid peroxidation (e.g., TBARS assay) and compare with controls .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of its electronic properties and reactivity?

- Computational Workflow :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and nonlinear optical properties .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., O–H⋯N hydrogen bonds) to explain crystal packing .

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes in neurodegenerative pathways) using AutoDock Vina .

Q. What structural modifications improve its bioactivity while maintaining stability?

- Design Strategies :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability. Compare analogs like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole .

- Hybrid Scaffolds : Fuse pyrrole with thiazolo[3,4-b]pyrrolo[4,5-c]pyrrole rings to increase π-conjugation and antioxidant capacity .

Q. How do conflicting data on its antioxidant efficacy arise, and how can they be resolved?

- Data Contradiction Analysis :

- Assay Variability : Differences in ROS detection methods (e.g., DCFH-DA vs. hydroethidine) may skew results .

- Cell Model Limitations : PC12 cells vs. primary neurons may show divergent responses due to varying redox homeostasis .

- Standardization : Use consistent molar concentrations (e.g., 10–100 μM) and include positive controls (e.g., Trolox) .

Q. What crystallographic insights explain its solid-state behavior and solubility?

- Structural Insights :

- Packing Motifs : Methoxyphenyl groups create hydrophobic domains, reducing aqueous solubility. Hydrogen bonds (O–H⋯N) stabilize the lattice but may hinder dissolution .

- Thermal Analysis : DSC/TGA data correlate melting points (e.g., 449 K) with thermal stability .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) to prevent oxidation of pyrrole intermediates .

- Data Validation : Cross-validate computational predictions (e.g., DFT bond lengths) with experimental XRD results .

- Biological Assays : Include dose-response curves and IC₅₀ values to quantify potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.